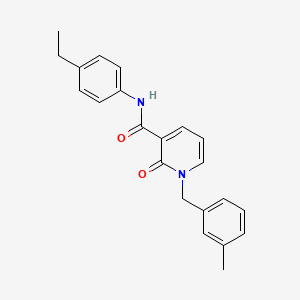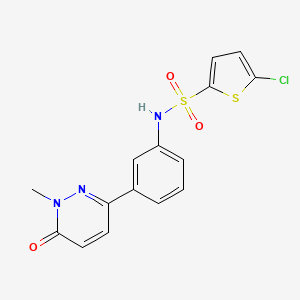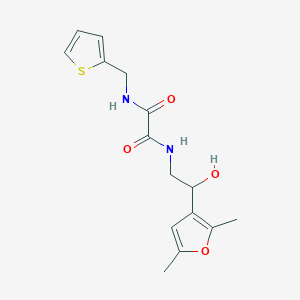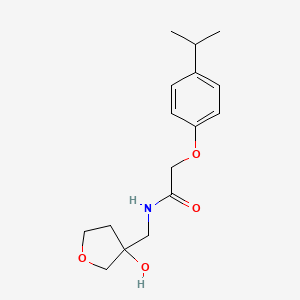![molecular formula C14H14N6OS B2990841 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide CAS No. 2319846-47-2](/img/structure/B2990841.png)
4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolyl and thiadiazole moieties. One common synthetic route includes:
Formation of the pyrazolyl core: : This can be achieved by reacting hydrazine with appropriate diketones or β-diketones.
Introduction of the thiadiazole ring: : This step often involves cyclization reactions using thionyl chloride or phosphorus pentasulfide.
Methylation: : The final step involves the methylation of the nitrogen atom in the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. Large-scale reactions would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure the purity and efficiency of the product.
化学反应分析
Types of Reactions
4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: : Amines, alkyl halides, and various nucleophiles.
Major Products Formed
Oxidation: : Various oxidized derivatives of the compound.
Reduction: : Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: : Substituted derivatives with different functional groups attached to the pyridine or thiadiazole rings.
科学研究应用
This compound has a range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, resulting in the desired therapeutic or biological effects.
相似化合物的比较
When compared to other similar compounds, 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide stands out due to its unique structure and potential applications. Similar compounds include:
4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide
1-Methyl-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)-4-pyridin-4-ylpyrazole-3-carboxamide
These compounds share structural similarities but may differ in their biological activities and applications.
属性
IUPAC Name |
4-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-19-17-9)14(21)16-8-10-7-12(18-20(10)2)11-5-3-4-6-15-11/h3-7H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMUVWISFGJNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)
![6-phenyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2990765.png)


![5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2990771.png)
![N-(2-chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2990772.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)
![2,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2990774.png)


![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)
